

Methoxyphenylpropiophenones: A Comparative SAR & Application Guide

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Compound of Interest

Compound Name: 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone

CAS No.: 898776-22-2

Cat. No.: B1343437

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Executive Summary: The "Saturation Switch"

Methoxyphenylpropiophenones (MPPs) are defined by a 1-phenylpropan-1-one core substituted with one or more methoxy groups. In drug discovery, they occupy a unique "middle ground":

- Vs. Chalcones: MPPs lack the -unsaturation. This saturation switch drastically reduces general cytotoxicity (tubulin binding) while enhancing specificity for copper-containing enzymes like tyrosinase.
- Vs. Acetophenones: The ethyl side chain (vs. methyl) increases lipophilicity (), improving membrane permeability for antifungal applications without compromising metabolic stability.

Primary Applications: Skin depigmentation (Tyrosinase inhibition), Antifungal agents, and safer non-cytotoxic anti-inflammatory precursors.

Chemical Scaffolding & SAR Logic

The biological activity of MPPs is governed by three critical structural vectors: the Methoxy Position, the Alkyl Chain Length, and the Carbonyl Saturation.

SAR Decision Matrix

Structural Vector	Modification	Biological Consequence
Ring A Substitution	4'-OMe (Para)	Increases electron density at Carbonyl; moderate tyrosinase inhibition.
2'-OH, 4'-OMe	Critical Pharmacophore. The 2'-OH forms an intramolecular H-bond with the carbonyl, creating a copper-chelating motif essential for high tyrosinase inhibition.	
3',4',5'-Tri-OMe	Increases lipophilicity; often associated with higher cytotoxicity (if unsaturated) or monoamine transporter affinity.	
Linker (C2-C3)	Saturated (Propiophenone)	Enzyme Selectivity. Reduces reactivity with cellular thiols (low toxicity); locks conformation for enzyme pockets.
Unsaturated (Chalcone)	Cytotoxicity. Reacts with cysteine residues (Michael acceptor); potent tubulin inhibitor but high off-target toxicity.	
Alkyl Chain	Ethyl (Propiophenone)	Optimal balance of lipophilicity for fungal cell wall penetration.

Comparative Performance Review

A. Tyrosinase Inhibition (Skin Whitening/Melanoma)

The most potent application of hydroxy-methoxy-propiofenones is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.

Mechanism: The carbonyl oxygen and the 2'-hydroxyl group chelate the binuclear copper active site of tyrosinase. The 4'-methoxy group mimics the tyrosine substrate, acting as a competitive inhibitor.

Table 1: Tyrosinase Inhibition Data (Mushroom Tyrosinase) Note: Lower IC50 indicates higher potency.[1]

Compound	Structure	IC50 (M)	Potency Factor (vs. Ref)	Mechanism
2',4'-Dihydroxy-propiofenone	2-OH, 4-OH (Resorcinol core)	0.06 - 0.12	~150x	Competitive / Cu-Chelator
2'-Hydroxy-4'-methoxy-propiofenone	2-OH, 4-OMe	2.1 - 4.5	~5x	Competitive
4'-Methoxypropiofenone	4-OMe (No 2-OH)	>100	Inactive	Weak binding
Kojic Acid (Standard)	Reference	16.7 - 22.8	1.0x	Cu-Chelator
Arbutin (Standard)	Reference	>150	<0.1x	Substrate Analog

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Insight: The presence of the 2'-hydroxyl group is non-negotiable for high potency. The propiophenone chain provides better hydrophobic interaction within the enzyme pocket compared to the shorter acetophenone.

B. Antifungal Activity

MPPs exhibit fungistatic activity by disrupting cell wall integrity. The ethyl chain allows for deeper insertion into the fungal lipid bilayer compared to acetophenones.

Table 2: Antifungal Efficacy (Candida albicans & A. flavus)

Compound	MIC (g/mL)	Activity Profile	Toxicity (Mammalian Cells)
2-Hydroxy-4-methoxy-propiofenone	12.5 - 25	High (Disrupts membrane)	Low
2-Hydroxy-4-methoxy-benzaldehyde	50 - 100	Moderate	Moderate
Fluconazole (Standard)	0.5 - 4.0	Very High (Specific target)	Low
Chalcone Derivative (Unsaturated)	3.9	High	High (Cytotoxic)

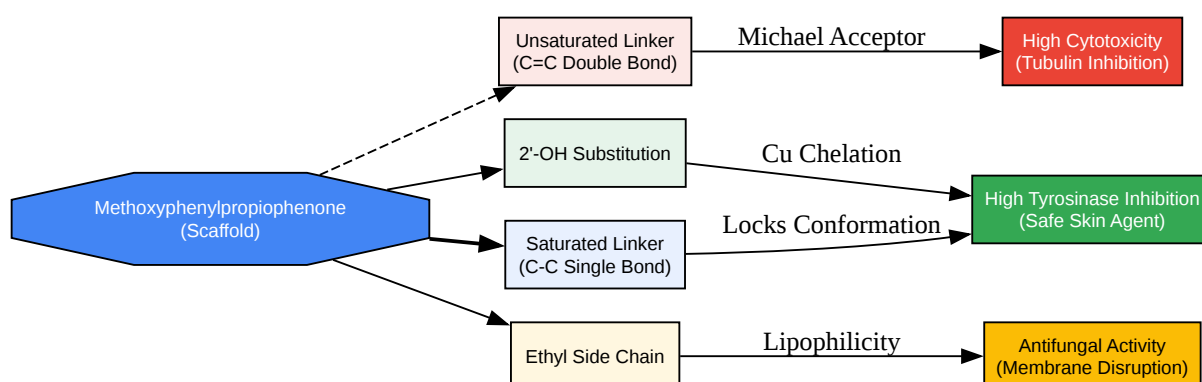
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Selection Rule: Use Propiophenones when low mammalian toxicity is required (e.g., topical cosmetics). Use Chalcones only when cytotoxicity is the desired outcome (e.g., oncology).

Visualizations

Diagram 1: Structure-Activity Relationship Map

This diagram illustrates how specific structural modifications shift the molecule's function from a safe enzyme inhibitor to a cytotoxic agent.

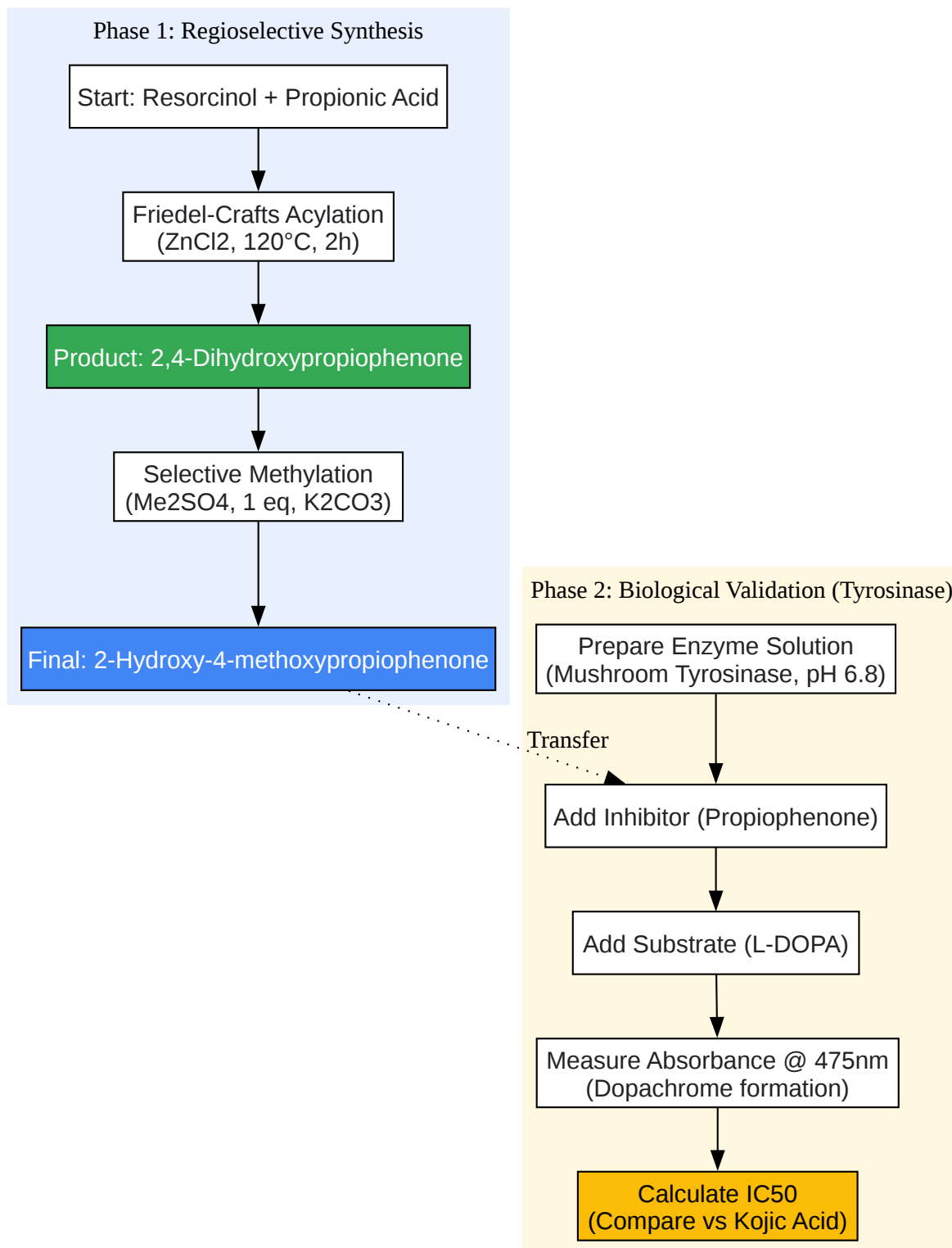


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Caption: SAR Map distinguishing the safe, enzyme-inhibitory propiophenone pathway (green/blue) from the cytotoxic chalcone pathway (red).

Diagram 2: Experimental Workflow (Synthesis & Assay)

A self-validating workflow for synthesizing the active 2'-hydroxy-4'-methoxy derivative and testing its potency.



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Caption: Workflow for the synthesis of the pharmacophore and subsequent enzymatic validation.

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxy-4-Methoxypropiofenone

Rationale: The 2-OH group is protected by hydrogen bonding with the carbonyl, allowing selective methylation of the 4-OH group.

- Acylation: Mix Resorcinol (1.1 g, 10 mmol) with Propionic acid (10 mL). Add fused ZnCl (1.5 g).
- Reaction: Heat at 120°C for 2 hours. Cool and pour into ice-HCl. Filter the precipitate (2,4-Dihydroxypropiofenone).
- Methylation: Dissolve the intermediate (1 mmol) in dry acetone. Add KCO (1.2 mmol) and Dimethyl sulfate (1.0 mmol).
 - Note: Do not use excess base or methylating agent, or the 2-OH will also react.
- Reflux: Reflux for 3-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.
- Validation: NMR should show a singlet at ~12.5 ppm (chelated 2-OH) and a singlet at ~3.8 ppm (4-OMe).

Protocol B: Tyrosinase Inhibition Assay

Rationale: This colorimetric assay measures the formation of dopachrome from L-DOPA. Inhibitors prevent this oxidation.

- Buffer Prep: Prepare 50 mM phosphate buffer (pH 6.8).
- Enzyme Prep: Dissolve Mushroom Tyrosinase (Sigma-Aldrich) in buffer to 1000 U/mL.
- Plate Setup: In a 96-well plate, add:
 - 80
L Phosphate Buffer
 - 40
L Test Compound (dissolved in DMSO, final conc <1% DMSO)
 - 40
L Tyrosinase solution
- Incubation: Incubate at 25°C for 10 minutes (allows inhibitor binding).
- Initiation: Add 40
L L-DOPA (2.5 mM).
- Measurement: Monitor Absorbance at 475 nm kinetically for 20 minutes.
- Calculation:
 - . Plot Log[Conc] vs Inhibition to find IC50.

References

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Sources

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